molecular formula C6H8N2O2 B1620087 Pyrazine, 2,5-dimethyl-, 1,4-dioxide CAS No. 6890-38-6

Pyrazine, 2,5-dimethyl-, 1,4-dioxide

Cat. No.: B1620087
CAS No.: 6890-38-6
M. Wt: 140.14 g/mol
InChI Key: QQWHPPCKIBOLLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazine, 2,5-dimethyl-, 1,4-dioxide, also known as 2,5-dimethylpyrazine 1,4-dioxide, is a chemical compound with the molecular formula C6H8N2O2 and a molecular weight of 140.1399 . It has a distinct odor and flavor resembling roasted peanuts or coffee . It is a colorless to pale yellow liquid with a high boiling point, making it useful in applications that require elevated temperatures .


Synthesis Analysis

2,5-Dimethyl pyrazine is a crucial intermediate in the pharmaceutical industry, widely used for the synthesis of various drugs and compounds . Its unique properties make it valuable for producing pharmaceutical intermediates . The key application of 2,5-Dimethyl pyrazine is in the creation of pyrazinamide, an essential component in treating tuberculosis .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file . It is a symmetrical molecule with point group D2h .


Chemical Reactions Analysis

2,5-Dimethylpyrazine is a pyrazine compound that is mainly formed in food products such as cooked rice or roasted peanuts due to the Maillard reaction between sugars and proteins during the cooking or roasting process .


Physical and Chemical Properties Analysis

2,5-Dimethyl pyrazine is a colorless to pale yellow liquid with a distinct odor resembling roasted peanuts or coffee . With a molecular formula of C6H8N2, it has a molecular weight of 108.14 g/mol . One of the prominent features of 2,5-Dimethyl pyrazine is its high boiling point of approximately 212°C .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and has acute oral toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Properties

IUPAC Name

2,5-dimethyl-4-oxidopyrazin-1-ium 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-5-3-8(10)6(2)4-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWHPPCKIBOLLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=C[N+]1=O)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343120
Record name Pyrazine, 2,5-dimethyl-, 1,4-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6890-38-6
Record name Pyrazine, 2,5-dimethyl-, 1,4-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6890-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC109851
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109851
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrazine, 2,5-dimethyl-, 1,4-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrazine, 2,5-dimethyl-, 1,4-dioxide
Reactant of Route 2
Pyrazine, 2,5-dimethyl-, 1,4-dioxide
Reactant of Route 3
Pyrazine, 2,5-dimethyl-, 1,4-dioxide
Reactant of Route 4
Reactant of Route 4
Pyrazine, 2,5-dimethyl-, 1,4-dioxide
Reactant of Route 5
Reactant of Route 5
Pyrazine, 2,5-dimethyl-, 1,4-dioxide
Reactant of Route 6
Pyrazine, 2,5-dimethyl-, 1,4-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.